molecular formula C11H10O5 B019184 Tomentin CAS No. 28449-62-9

Tomentin

Cat. No. B019184
CAS RN: 28449-62-9
M. Wt: 222.19 g/mol
InChI Key: KCPNDUHAXDHRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomentin is a compound of interest in the field of organic chemistry, especially noted for its unique molecular structure and chemical properties. Its significance spans across various chemical synthesis methodologies and the exploration of its physical and chemical characteristics.

Synthesis Analysis

The synthesis of tomentin involves novel reactions, including Claisen rearrangements, showcasing its complex chemical behavior and structural transformations. These rearrangements confirm the structure of tomentin as 5-hydroxy-6,7-dimethoxycoumarin, highlighting the strain relief and regiospecific reactions it undergoes (Murray, Sutcliffe, & Hasegawa, 1975).

Molecular Structure Analysis

Tomentin's molecular structure has been elucidated through extensive spectroscopic measurements, showcasing an unprecedented skeleton when isolated from natural sources. Its structure includes complex phloroglucinol conjugations, contributing to its unique chemical behavior (Liu et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tomentin is marked by its participation in ortho-Claisen rearrangement, a reaction that underscores the compound's ability to undergo structural transformations under specific conditions. This behavior is critical for understanding tomentin's reactivity and potential applications in synthetic chemistry (Murray, Sutcliffe, & Hasegawa, 1975).

Physical Properties Analysis

Investigations into tomentin's physical properties have led to insights into its crystalline behavior and phase-transformation characteristics. Such studies provide valuable information for the development of materials with tailored properties (Nolan, Seery, & Pillai, 2011).

Scientific Research Applications

1. Antiviral Applications in Combating COVID-19

  • Summary of Application: Tomentin has been identified as a potential antiviral compound against COVID-19. It is one of the five novel flavonoids isolated that have shown inhibitory properties over the COVID-19 infection .
  • Results or Outcomes: Among the isolated flavonoids, Tomentin E demonstrated the highest inhibition against PLpro with an IC50 of 5.0 ± 0.06uM .

2. Anti-Osteoarthritic Applications

  • Summary of Application: Tomentin, along with scopoletin and sphaeralcic acid, has been identified as an active compound in Sphaeralcea angustifolia, a plant used in treating inflammatory conditions such as osteoarthritis .
  • Methods of Application: The pharmacokinetic behavior of these compounds was characterized using High-Performance Liquid Chromatography (HPLC). The accuracy, precision linearity, sensibility, specificity, detection limits, and quantification time-range parameters were determined, as well as extraction efficiency and stability of compounds .
  • Results or Outcomes: The results of the validated analytical methods allowed establishing, in a validated manner, that a coumarin mixture and sphaeralcic acid present in the SaTES fraction were detected in plasma .

3. Pharmacological Aspects Against SARS-CoV-2 Nsp14

  • Summary of Application: Tomentin A has been identified as a potential inhibitor against the nonstructural protein (nsp14) of SARS-CoV-2 . This protein is important for maintaining high-fidelity viral replication .
  • Methods of Application: The study used docking-based computational analyses to investigate the pharmacological role of Tomentin A and other phytochemicals against the nsp14 protein .
  • Results or Outcomes: Tomentin A showed a high docking score of -8.1 kcal/mol, indicating a strong binding affinity to the nsp14 protein . Molecular dynamics simulation studies also supported the higher stability of the protein upon interaction with Tomentin A .

4. Anti-Inflammatory Applications

  • Summary of Application: Tomentin has been identified as an active compound in Sphaeralcea angustifolia, a plant used in treating inflammatory conditions .
  • Methods of Application: The study used High-Performance Liquid Chromatography (HPLC) to characterize the pharmacokinetic behavior of Tomentin and other compounds .
  • Results or Outcomes: The extract from biomass of cells in suspension of S. angustifolia at 100 mg/kg (with 0.10 mg of scopoletin, 0.10 mg of tomentin and 0.19 mg of sphaerelcic acid), as well as tomentin (20 mg/kg) were active as anti-inflammatory agents .

5. Inhibitor Against SARS-CoV-2 Nsp14

  • Summary of Application: Tomentin A has been identified as a potential inhibitor against the nonstructural protein (nsp14) of SARS-CoV-2 . This protein is important for maintaining high-fidelity viral replication .
  • Methods of Application: The study used docking-based computational analyses to investigate the pharmacological role of Tomentin A and other phytochemicals against the nsp14 protein .
  • Results or Outcomes: Tomentin A showed a high docking score of -8.1 kcal/mol, indicating a strong binding affinity to the nsp14 protein . Molecular dynamics simulation studies also supported the higher stability of the protein upon interaction with Tomentin A .

6. Anti-Inflammatory Applications

  • Summary of Application: Tomentin has been identified as an active compound in Sphaeralcea angustifolia, a plant used in treating inflammatory conditions .
  • Methods of Application: The study used High-Performance Liquid Chromatography (HPLC) to characterize the pharmacokinetic behavior of Tomentin and other compounds .
  • Results or Outcomes: The extract from biomass of cells in suspension of S. angustifolia at 100 mg/kg (with 0.10 mg of scopoletin, 0.10 mg of tomentin and 0.19 mg of sphaerelcic acid), as well as tomentin (20 mg/kg) were active as anti-inflammatory agents .

Safety And Hazards

Tomentin is intended for research and development use only and is not for medicinal or household use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and seeking immediate medical attention if swallowed .

Future Directions

The future research directions for Tomentin could involve further exploration of its pharmacological properties, potential therapeutic applications, and its role in disease treatment and prevention . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

5-hydroxy-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPNDUHAXDHRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6,7-dimethoxychromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
J Pérez-Hernández, M González-Cortazar… - Planta …, 2014 - thieme-connect.com
Sphaeralcea angustifolia, an endangered plant species in Mexico, is employed to treat inflammatory processes and as a wound healing remedy. Scopoletin (1) was reported as one of …
Number of citations: 22 www.thieme-connect.com
M del Pilar Nicasio-Torres… - Planta Medica …, 2017 - thieme-connect.com
… -methanol extract and tomentin isolated from S. angustifolia … anti-inflammatory effect for tomentin was dose-dependent with … angustifolia dichloromethane-methanol extract and tomentin …
Number of citations: 15 www.thieme-connect.com
J Serrano-Román, P Nicasio-Torres… - … of Pharmaceutical and …, 2020 - Elsevier
… , tomentin, and sphaeralcic acid compounds were isolated from this culture. Tomentin and … for sphaeralcic acid, and scopoletin and tomentin was performed in addition to extraction …
Number of citations: 8 www.sciencedirect.com
RDH Murray, M Sutcliffe, M Hasegawa - Tetrahedron, 1975 - Elsevier
… On acid hydrolysis, tomenin atforded ghrcose and a phenolic aglycone, tomentin, … of tomentin and fraxinol’ (l), but since tomentin acetate and fraxinol acetate3 were different, tomentin …
Number of citations: 30 www.sciencedirect.com
H SETO, K HAYASHI, H MITSUHASHI - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… ment pattern for tomentogenin derivatives was observed in the mass spectrum of tomentin. … and was named tomentin. From the less polar fraction of tomentin, compound E (IV) was …
Number of citations: 8 www.jstage.jst.go.jp
JK Cho, MJ Curtis-Long, KH Lee, DW Kim… - Bioorganic & medicinal …, 2013 - Elsevier
… Compounds (1–5) emerged to be new geranylated flavonoid derivatives which we have named tomentin A (1), tomentin B (2), tomentin C (3), tomentin D (4), and tomentin E (5). As …
Number of citations: 249 www.sciencedirect.com
M HASEGAWA - Shokubutsugaku Zasshi, 1969 - jstage.jst.go.jp
… Tomentin acetate Tomentin (0.2 g) dissolved in 2 ml pyridine … Tomentin monomethyl ether Twenty mg of tomentin was … Dimethylsulf ate (6.2 ml) was added to tomentin (0.3 g) in 10 ml of …
Number of citations: 13 www.jstage.jst.go.jp
J Serrano-Román, M Herrera-Ruiz… - Revista Brasileira de …, 2023 - Springer
… Similarly, tomentin and sphaeralcic acid produced by the cell suspension of this plant have … obtain an active compounds standardized fraction, tomentin, and sphaeralcic acid. The aim …
Number of citations: 1 link.springer.com
J Serrano-Román, P Nicasio-Torres… - Pharmaceuticals, 2021 - mdpi.com
… Spheralceae angustifolia extract, and which may be of medical interest to drug developers, the aim of this research was to determine the plasma concentrations of scopoletin, tomentin, …
Number of citations: 4 www.mdpi.com
H Hadni, A Fitri, AT Benjelloun, M Benzakour… - Journal of the Indian …, 2022 - Elsevier
… After the analysis of molecular docking and ADMET properties of the predicted compounds, MD studies of the compounds Tomentin A, Tomentin B and 4′-O-methyldiplaconewith …
Number of citations: 7 www.sciencedirect.com

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